2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C6H12BClO2 and a molecular weight of 162.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:
Pinacol+BCl3→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The compound can be hydrolyzed to form boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate, in an inert atmosphere.
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted boronates.
Coupling Reactions: Formation of biaryl compounds.
Hydrolysis: Formation of boronic acids.
Scientific Research Applications
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of boron-containing drugs and diagnostic agents.
Industry: Used in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a boron source, facilitating the transfer of boron to other molecules. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom is susceptible to nucleophilic attack, leading to substitution reactions.
Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium intermediates.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group, offering different reactivity and applications.
2-Methoxypyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring, providing unique electronic properties.
Uniqueness
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chlorine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BClO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSAPTWKRPBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552592 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67975-91-1 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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